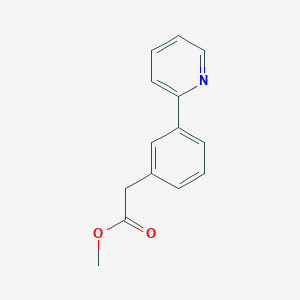
3-(2-Pyridyl)-phenyl acetic acid methyl ester
Cat. No. B8393800
M. Wt: 227.26 g/mol
InChI Key: UPAAXDXGPXSQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06518267B1
Procedure details


To a solution of the compound of 3-(2-pyridyl)-phenyl acetic acid methyl ester (3.8 g, 16.7 mmol) in THF (50 mL) was added a solution of LiOH.H2O (780.2 mg, 18.6 mmol) in H2O (10 mL). The reaction was stirred at room temperature until TLC analysis indicated the complete consumption of starting material (2 h). The reaction mixture was concentrated to remove THF, then neutralized to pH=7 by the addition of IN HCl, diluted with brine (50 mL), and washed with CHCl3 (100 mL) The aqueous layer was readjusted back to pH=7 by the addition on IN NaOH and washed with fresh CHCl3 (100 mL). After repeating this procedure once more, the organic layers were combined, dried, filtered (MgSO4) and concentrated to give 3.79 g of the title compound: MS (ES+) 214.3 (MH+).

Name
LiOH.H2O
Quantity
780.2 mg
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3](=[O:17])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)[CH:6]=1.O[Li].O>C1COCC1.O>[N:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[C:7]1[CH:6]=[C:5]([CH2:4][C:3]([OH:17])=[O:2])[CH:10]=[CH:9][CH:8]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.8 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CC1=CC(=CC=C1)C1=NC=CC=C1)=O
|
|
Name
|
LiOH.H2O
|
|
Quantity
|
780.2 mg
|
|
Type
|
reactant
|
|
Smiles
|
O[Li].O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at room temperature until TLC analysis
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the complete consumption of starting material (2 h)
|
|
Duration
|
2 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove THF
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
neutralized to pH=7 by the addition of IN HCl
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with brine (50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with CHCl3 (100 mL) The aqueous layer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was readjusted back to pH=7 by the addition on IN NaOH
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with fresh CHCl3 (100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC=C1)C=1C=C(C=CC1)CC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.79 g | |
| YIELD: CALCULATEDPERCENTYIELD | 106.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

